molecular formula C10H12N2O4 B13863663 2,3'-Anhydrothymidine-d3

2,3'-Anhydrothymidine-d3

Cat. No.: B13863663
M. Wt: 227.23 g/mol
InChI Key: JCSNHEYOIASGKU-BCELKLLESA-N
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Description

2,3’-Anhydrothymidine-d3 is a deuterium-labeled analogue of 2,3’-Anhydrothymidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is an intermediate in the preparation of thymidine derivatives, which are essential in various biochemical and pharmaceutical applications.

Preparation Methods

2,3’-Anhydrothymidine-d3 can be synthesized through a one-step procedure involving the conversion of thymidine. The process involves heating thymidine with an excess of diphenyl sulphite in dimethylacetamide solution, yielding 2,3’-Anhydrothymidine . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2,3’-Anhydrothymidine-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Common reagents such as lithium azide can react with 2,3’-Anhydrothymidine-d3 to form azido derivatives.

    Alkylation: Alkylation reactions can occur at different positions on the molecule, leading to the formation of various alkylated products.

Scientific Research Applications

2,3’-Anhydrothymidine-d3 has several applications in scientific research:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Utilized as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2,3’-Anhydrothymidine-d3 involves its incorporation into biochemical pathways where it acts as a labeled analogue of thymidine. This incorporation allows researchers to trace and study the metabolic fate of thymidine derivatives in various biological systems. The molecular targets and pathways involved include DNA synthesis and repair mechanisms, where thymidine derivatives play a crucial role.

Comparison with Similar Compounds

2,3’-Anhydrothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

    2,3’-Anhydrothymidine: The non-labeled analogue used in similar applications but without the benefits of stable isotope labeling.

    3’-Azido-3’-deoxythymidine: Another thymidine derivative used in antiviral research.

    5’-Benzoyl-2’,3’-anhydrothymidine: Used in the synthesis of other thymidine derivatives.

These comparisons highlight the unique advantages of 2,3’-Anhydrothymidine-d3 in research applications, particularly in studies requiring stable isotope labeling.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.23 g/mol

IUPAC Name

(1R,9R,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1/i1D3

InChI Key

JCSNHEYOIASGKU-BCELKLLESA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O

Canonical SMILES

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O

Origin of Product

United States

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